6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide
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Description
6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
Synthesis and Characterization of Novel Polyamides
A study by Faghihi & Mozaffari (2008) explored the synthesis of new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, a compound related to the chemical structure . These polyamides, containing a pyridyl moiety, exhibited solubility in polar solvents and potential applications in material science due to their thermal properties (Faghihi & Mozaffari, 2008).
Antimicrobial Potential of Schiff Bases
Al-Omar & Amr (2010) investigated Schiff bases derived from pyridine-2,6-carboxamide, demonstrating significant antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Development of Novel Heterocyclic Compounds
Verves et al. (2013) focused on synthesizing new derivatives of pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines, which could have implications in pharmaceutical chemistry and the development of new therapeutic agents (Verves et al., 2013).
Generation of Polysubstituted Pyridinecarboxylic Acid Derivatives
Dubois et al. (1996) described the generation of polysubstituted 2-pyridinecarboxylic acid derivatives, which can be used in various chemical syntheses, highlighting the versatility of pyridine-based compounds (Dubois et al., 1996).
Applications in Cancer and Antimicrobial Research
Katariya et al. (2021) synthesized compounds incorporating pyridine, demonstrating significant anticancer and antimicrobial activities. This research indicates the potential of pyridine derivatives in medical applications, particularly in developing new cancer therapies and combating microbial resistance (Katariya et al., 2021).
properties
IUPAC Name |
6-chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-4-11(8)18-7-10(5-13(18)19)17-14(20)9-2-3-12(15)16-6-9/h2-3,6,8,10-11H,4-5,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWAJQQZTORBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N2CC(CC2=O)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide |
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